N-Hex-5-ynyl-2-iodo-acetamide
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Overview
Description
“N-Hex-5-ynyl-2-iodo-acetamide” is a chemical compound with the CAS Number: 930800-38-7 . It is also known as “IA-Alkyne” or "Iodoacetamide-alkyne" . It is a TRP channel (TRPC) agonist and has the potential for the study of respiratory infection . It can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
Molecular Structure Analysis
The molecular formula of “N-Hex-5-ynyl-2-iodo-acetamide” is C8H12INO . The molecular weight is 265.09 .Chemical Reactions Analysis
“N-Hex-5-ynyl-2-iodo-acetamide” can react with cysteines . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
“N-Hex-5-ynyl-2-iodo-acetamide” is a colorless to white to yellow solid or semi-solid or liquid . It has a melting point of 52 - 55°C . The predicted boiling point is 359.8±27.0 °C . The predicted density is 1.567±0.06 g/cm3 . It is slightly soluble in Acetonitrile, Chloroform, and DMSO .Scientific Research Applications
Respiratory Infection Research
IA-Alkyne has potential applications in the study of respiratory infections . It can be used to investigate the role of TRP channels in respiratory diseases and how they interact with various pathogens .
Cysteine-Reactivity Profiling
IA-Alkyne can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling . This application is particularly useful in proteomics, where it can help identify and quantify cysteine residues in proteins that are susceptible to modifications .
Preparation of Antitumor Agents
N-Hex-5-ynyl-2-iodo-acetamide is a useful reagent for preparing antitumor agents . The specific mechanisms and applications in this field would require further research .
Chemical Synthesis
Given its structure and reactivity, IA-alkyne can be used as a building block in the synthesis of various complex organic compounds . Its alkyne group and iodine atom make it a versatile reagent in cross-coupling reactions .
Drug Discovery
The properties of IA-alkyne, such as its ability to act as a TRP channel agonist, suggest potential applications in drug discovery . It could be used as a lead compound in the development of new drugs for treating diseases related to TRP channels .
Mechanism of Action
Target of Action
N-Hex-5-ynyl-2-iodo-acetamide, also known as IA-alkyne, primarily targets the Transient Receptor Potential Channels (TRPCs) . TRPCs are a group of ion channels located on the cell membrane of numerous human tissues. They play a crucial role in sensing environmental changes and triggering cellular responses .
Mode of Action
IA-alkyne acts as an agonist for TRPCs . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, IA-alkyne binds to TRPCs, which leads to the opening of the channels and allows the flow of ions such as calcium into the cell .
Biochemical Pathways
The influx of ions, particularly calcium, triggers various downstream biochemical pathways. These include the activation of protein kinases and transcription factors, which can lead to changes in gene expression . The exact pathways affected can vary depending on the cell type and the physiological context .
Pharmacokinetics
It’s known that the compound is slightly soluble in acetonitrile, chloroform, and dmso . This suggests that it may be absorbed and distributed in the body through these solvents . More research is needed to fully understand the pharmacokinetics of IA-alkyne .
Result of Action
The activation of TRPCs by IA-alkyne and the subsequent cellular responses can have various effects at the molecular and cellular levels. For instance, it has been suggested that IA-alkyne has the potential for the study of respiratory infections . Additionally, it can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
Action Environment
The action, efficacy, and stability of IA-alkyne can be influenced by various environmental factors. For example, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, the physiological environment, such as the presence of other molecules, can affect the binding of IA-alkyne to TRPCs and its subsequent actions .
Safety and Hazards
properties
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hex-5-ynyl-2-iodo-acetamide |
Q & A
Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?
A1: N-Hex-5-ynyl-2-iodo-acetamide belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.
Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?
A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.
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